

Spectroscopic and Spectrometric Characterization of 1-Iodo-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodo-2-naphthol

Cat. No.: B1293757

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **1-Iodo-2-naphthol**. Due to the limited availability of publicly accessible, raw experimental data, this guide combines documented physical properties with predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and utilization of **1-Iodo-2-naphthol** in research and development.

Physical and Chemical Properties

1-Iodo-2-naphthol is a halogenated derivative of 2-naphthol, a key intermediate in various synthetic applications. The introduction of an iodine atom at the C1 position significantly influences its electronic properties and reactivity, making it a versatile precursor in organic synthesis.

Property	Value
Molecular Formula	C ₁₀ H ₇ IO
Molecular Weight	270.07 g/mol [1]
Appearance	Light yellow crystals
CAS Number	2033-42-3 [2]
IUPAC Name	1-iodonaphthalen-2-ol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR spectral data for **1-iodo-2-naphthol**. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-iodo-2-naphthol** is expected to show distinct signals for the six aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing, sterically bulky iodine atom.

Table 1: Predicted ¹H NMR Data for **1-iodo-2-naphthol** (in CDCl₃)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
OH	5.0 - 6.0	br s	-
H-3	7.2 - 7.4	d	8.5 - 9.0
H-4	7.8 - 8.0	d	8.5 - 9.0
H-5	7.5 - 7.7	m	-
H-6	7.3 - 7.5	m	-
H-7	7.5 - 7.7	m	-
H-8	8.0 - 8.2	d	8.0 - 8.5

2.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the iodine (C-1) is expected to have a significantly lower chemical shift compared to the parent 2-naphthol due to the heavy atom effect of iodine. A peak around 90.8 ppm has been noted as indicative of the carbon atom to which iodine is attached in similar structures.

Table 2: Predicted ^{13}C NMR Data for **1-Iodo-2-naphthol** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	90 - 95
C-2	150 - 155
C-3	115 - 120
C-4	130 - 135
C-4a	128 - 132
C-5	125 - 129
C-6	126 - 130
C-7	127 - 131
C-8	124 - 128
C-8a	133 - 137

Infrared (IR) Spectroscopy

The FTIR spectrum of **1-Iodo-2-naphthol** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FTIR Spectral Data for **1-Iodo-2-naphthol**

Wavenumber (cm^{-1})	Vibration	Functional Group
3200 - 3600	O-H stretch (broad)	Phenolic -OH
3050 - 3100	C-H stretch	Aromatic C-H
1500 - 1600	C=C stretch	Aromatic ring
1200 - 1300	C-O stretch	Phenolic C-O
1100 - 1200	O-H bend	Phenolic -OH
650 - 850	C-H bend (out-of-plane)	Aromatic C-H
500 - 600	C-I stretch	Carbon-Iodine bond

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-iodo-2-naphthol** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **1-iodo-2-naphthol**

m/z	Ion	Description
270	$[M]^+$	Molecular ion
143	$[M - I]^+$	Loss of an iodine radical
115	$[M - I - CO]^+$	Subsequent loss of carbon monoxide
127	$[I]^+$	Iodine cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses of **1-iodo-2-naphthol**.

1. NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **1-iodo-2-naphthol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Employ a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Employ a pulse angle of 30 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **1-Iodo-2-naphthol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

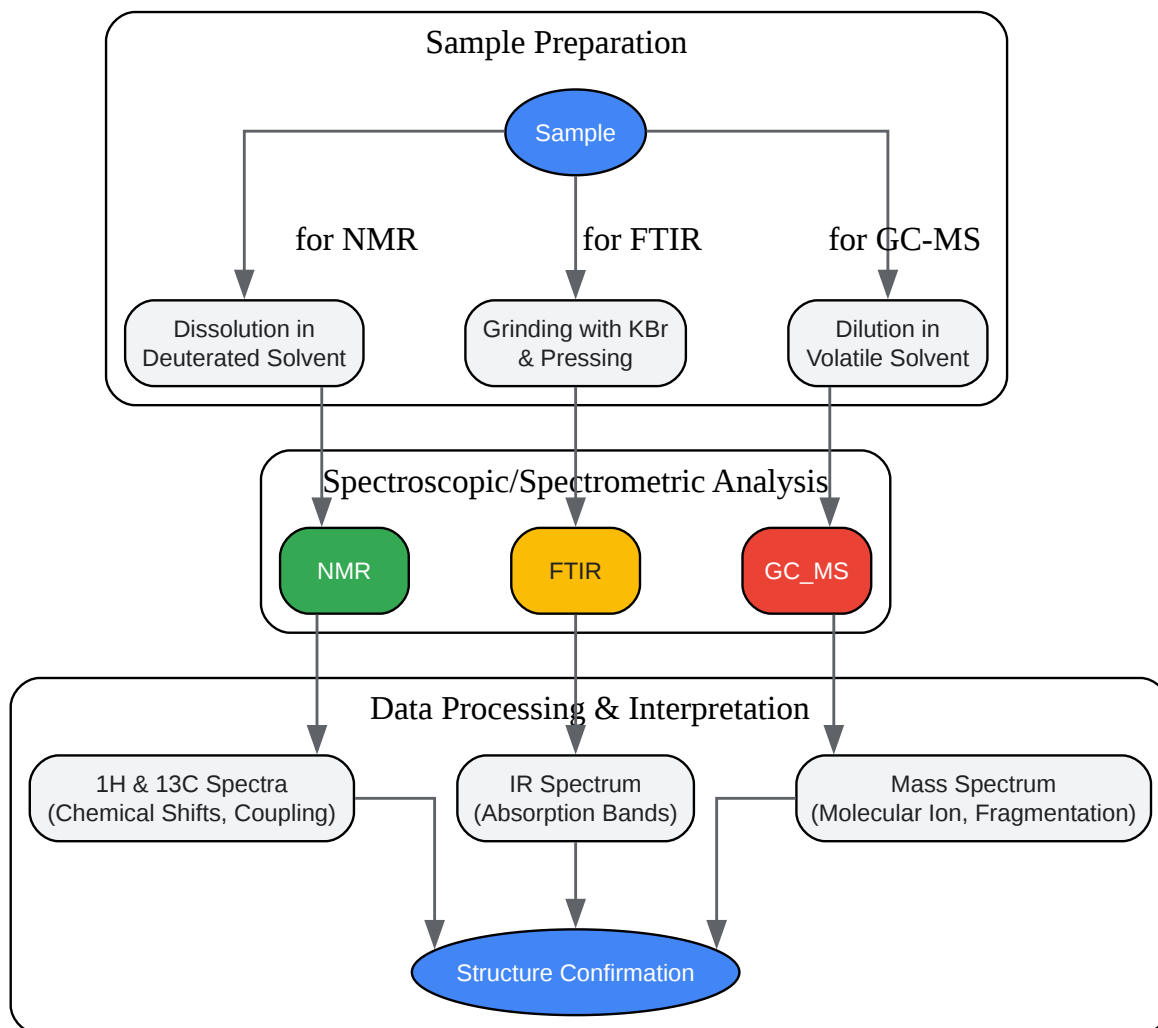
3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1-Iodo-2-naphthol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Injection: Inject 1 μL of the sample solution in splitless mode.
 - Inlet Temperature: 250-280 $^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 $^{\circ}\text{C}$), hold for 1-2 minutes, then ramp at a rate of 10-20 $^{\circ}\text{C}/\text{min}$ to a final temperature of 280-300 $^{\circ}\text{C}$, and hold for 5-10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Identify the peak corresponding to **1-Iodo-2-naphthol** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

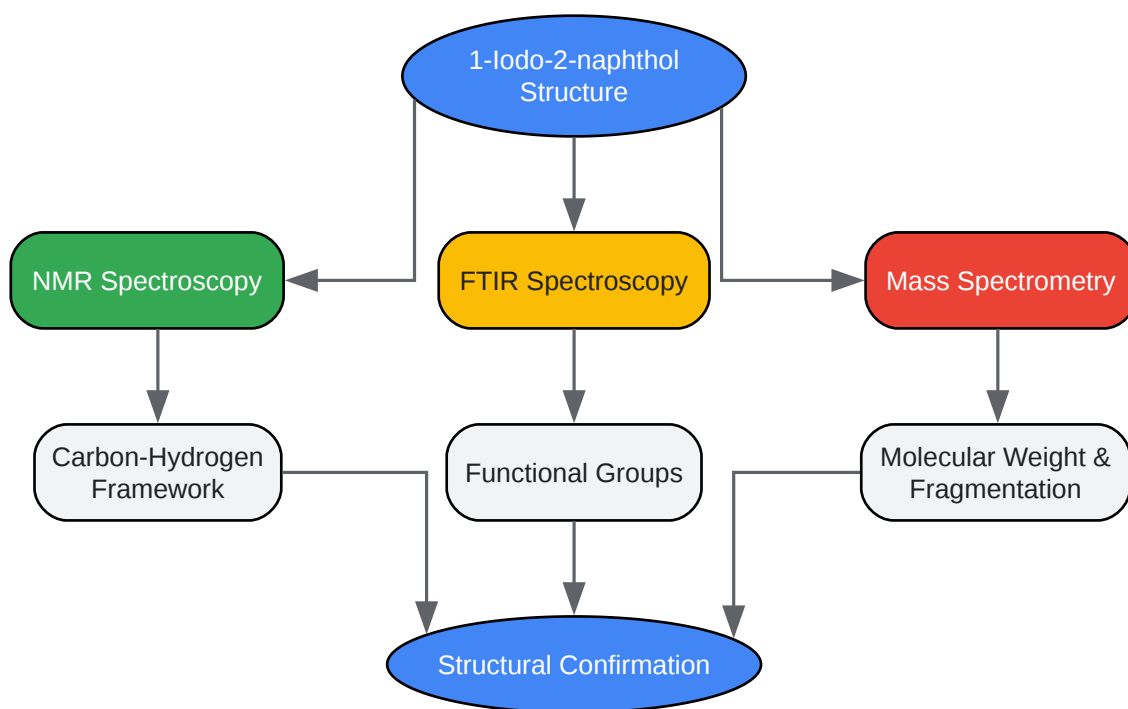
Visualizations

The following diagrams illustrate key logical relationships and workflows in the spectroscopic analysis of **1-Iodo-2-naphthol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-Iodo-2-naphthol**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-iodo-2-naphthol (C₁₀H₇IO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Naphthol, 1-iodo- | C₁₀H₇IO | CID 16250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 1-Iodo-2-naphthol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293757#spectroscopic-data-of-1-iodo-2-naphthol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com